molecular formula C12H19FN2O2 B1625961 2,4-Di-tert-butoxy-5-fluoropyrimidine CAS No. 58090-53-2

2,4-Di-tert-butoxy-5-fluoropyrimidine

Cat. No.: B1625961
CAS No.: 58090-53-2
M. Wt: 242.29 g/mol
InChI Key: YYEGXNAVFHRDLI-UHFFFAOYSA-N
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Description

2,4-Di-tert-butoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by tert-butoxy groups at positions 2 and 4 and a fluorine atom at position 5. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3; substitutions at specific positions modulate their electronic, steric, and reactivity profiles. Such structural features make it a candidate for applications in medicinal chemistry (e.g., nucleoside analogs) or as a building block in organic synthesis .

Properties

CAS No.

58090-53-2

Molecular Formula

C12H19FN2O2

Molecular Weight

242.29 g/mol

IUPAC Name

5-fluoro-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C12H19FN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3

InChI Key

YYEGXNAVFHRDLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=NC(=NC=C1F)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1F)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-di-tert-butoxy-5-fluoropyrimidine with structurally analogous pyrimidine derivatives (Table 1). Key differences arise from substituent variations at positions 2, 4, and 5, which influence reactivity, solubility, and stability.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Source
2,4-Di-tert-butoxy-5-fluoropyrimidine 2,4: tert-butoxy; 5: F High steric bulk, potential for nucleophilic substitution at C5
5-Bromo-2,4-di-(tert-butoxy)pyrimidine 2,4: tert-butoxy; 5: Br Bromine enhances electrophilicity at C5; used in Suzuki couplings
2,4-Dichloro-5-fluoropyrimidine 2,4: Cl; 5: F Chlorine increases electrophilicity; common in agrochemical intermediates
2,4-Diamino-5-cyanopyrimidine 2,4: NH₂; 5: CN Amino groups enable hydrogen bonding; cyanide aids in cyclization reactions
2,4-Bis(trifluoromethyl)benzaldehyde Aromatic ring with CF₃ groups Electron-withdrawing CF₃ groups enhance reactivity in cross-couplings

Key Findings:

Steric and Electronic Effects :

  • The tert-butoxy groups in 2,4-di-tert-butoxy-5-fluoropyrimidine create steric hindrance, reducing reactivity at positions 2 and 4 compared to smaller substituents like chlorine in 2,4-dichloro-5-fluoropyrimidine .
  • Fluorine at C5 increases electrophilicity but less so than bromine in 5-bromo-2,4-di-(tert-butoxy)pyrimidine , making the latter more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Solubility and Stability: tert-Butoxy groups improve solubility in nonpolar solvents compared to polar substituents like NH₂ in 2,4-diamino-5-cyanopyrimidine. However, the amino groups in the latter facilitate hydrogen bonding, enhancing crystallinity .

Applications :

  • The bromine analog (5-bromo-2,4-di-(tert-butoxy)pyrimidine ) is preferred for metal-catalyzed reactions due to bromine’s leaving-group ability, whereas the fluorine analog may be used in fluorination strategies or as a metabolic stabilizer in drug design .

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